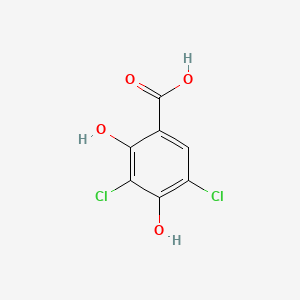

3,5-Dichloro-2,4-dihydroxybenzoic acid

Übersicht

Beschreibung

3,5-Dichloro-2,4-dihydroxybenzoic acid is a chemical compound with the molecular formula C7H4Cl2O4 . It has a molecular weight of 223.01 g/mol . The compound is solid in form .

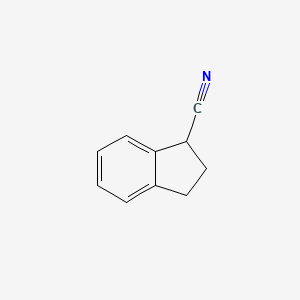

Molecular Structure Analysis

The compound’s structure includes two chlorine atoms, four oxygen atoms, and seven carbon atoms . The InChI string isInChI=1S/C7H4Cl2O4/c8-3-1-2 (7 (12)13)5 (10)4 (9)6 (3)11/h1,10-11H, (H,12,13) . Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 77.8 Ų . It has a rotatable bond count of 1 . The exact mass is 221.9486640 g/mol . The compound is canonicalized .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Intermediates

3,5-Dichloro-2,4-dihydroxybenzoic acid: is used as an intermediate in pharmaceutical synthesis . Its chemical structure allows it to be a precursor in the production of more complex compounds. The presence of both hydroxyl and carboxylic acid functional groups makes it versatile for modifications and derivatizations, leading to various pharmaceutical applications.

Organic Synthesis

This compound serves as a building block in organic synthesis . Its dichloro and dihydroxy configuration is particularly useful in creating new molecules with potential applications in materials science, as well as in the development of new drugs and agrochemicals.

Antioxidant Research

Hydroxybenzoic acids, in general, exhibit antioxidant capabilities . The dihydroxy configuration in this compound could be explored for its antioxidant properties, which are valuable in food preservation, cosmetics, and potentially in therapeutic contexts to mitigate oxidative stress.

Bioavailability Studies

The bioavailability of hydroxybenzoic acids is a significant area of research, particularly in the context of functional foods and health supplements . Studying 3,5-Dichloro-2,4-dihydroxybenzoic acid in this regard could provide insights into how it is absorbed, metabolized, and utilized in biological systems.

Functional Foods Development

Given its potential health benefits, 3,5-Dichloro-2,4-dihydroxybenzoic acid could be investigated for its use in functional foods . Its incorporation into food products could enhance their nutritional profile and provide additional health benefits, such as anti-inflammatory or cardioprotective effects.

Wirkmechanismus

Target of Action

Similar compounds have been known to target cyclin-dependent kinases , which play a crucial role in cell cycle regulation.

Biochemical Pathways

If it indeed targets cyclin-dependent kinases as suggested by some sources , it could potentially affect cell cycle regulation pathways, leading to downstream effects on cell proliferation.

Result of Action

Similar compounds have been reported to have chemopreventive effects in several animal models of carcinogenesis, blocking cell proliferation in the post-initiation phase .

Safety and Hazards

Eigenschaften

IUPAC Name |

3,5-dichloro-2,4-dihydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O4/c8-3-1-2(7(12)13)5(10)4(9)6(3)11/h1,10-11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCOWQHCAVUUGCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)O)Cl)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70207862 | |

| Record name | beta-Resorcylic acid, 3,5-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70207862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dichloro-2,4-dihydroxybenzoic acid | |

CAS RN |

59119-79-8 | |

| Record name | beta-Resorcylic acid, 3,5-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059119798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Resorcylic acid, 3,5-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70207862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

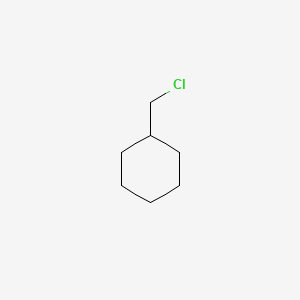

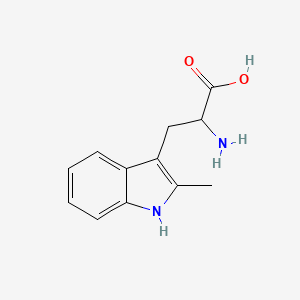

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Methyl-2-quinolinyl)thio]propanoic acid](/img/structure/B1364087.png)

![4-[2-[2-(Cyclohexanecarbonylamino)acetyl]hydrazinyl]-4-oxobutanoic acid](/img/structure/B1364097.png)

![7-(Difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1364102.png)